

BI 99179 cell permeability challenges

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Compound of Interest

Compound Name: BI 99179

Cat. No.: B606103

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BI 99179 Technical Support Center

Welcome to the technical support center for **BI 99179**, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions related to the cellular permeability and activity of **BI 99179**.

Frequently Asked Questions (FAQs)

Q1: What is **BI 99179** and what is its primary mechanism of action?

A1: **BI 99179** is a selective and non-covalent small molecule inhibitor of type I fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of long-chain fatty acids. [2] **BI 99179** is thought to bind to the ketoacyl reductase (KR) domain of FASN, thereby inhibiting its enzymatic activity.[3]

Q2: I'm observing a significant difference between **BI 99179**'s enzymatic IC50 and its cellular IC50. Does this indicate a cell permeability issue?

A2: Not necessarily. It is common for there to be a difference between a compound's potency in a purified enzyme assay versus a cell-based assay.[4] While the enzymatic IC50 for **BI 99179** against isolated human FASN is approximately 79 nM, its reported IC50 in a mouse hypothalamic cell line (N-42) is 0.6 μ M (600 nM).[5] This shift can be attributed to several factors other than poor membrane permeability, including:

- Cellular environment: The concentration of substrates, cofactors, and the target protein within the cell can differ significantly from the conditions of an enzymatic assay.
- Target engagement: The compound needs to reach a sufficient intracellular concentration to bind to FASN.
- Cellular metabolism: The compound may be metabolized by the cells, reducing its effective concentration.
- Efflux pumps: The compound could be a substrate for cellular efflux pumps that actively remove it from the cell.

BI 99179 has demonstrated significant exposure in both peripheral and central tissues after oral administration in rats, which suggests it possesses reasonable in vivo permeability.[6]

Q3: In which cell lines has **BI 99179** shown activity?

A3: **BI 99179** has shown antiproliferative effects in various cancer cell lines, including human glioma GAMG cells.[1] It is also potent in the mouse hypothalamic N-42 cell line.[2] The sensitivity to FASN inhibitors can vary between cell lines.[3]

Q4: Is **BI 99179** cytotoxic?

A4: **BI 99179** has been shown to have no significant lactate dehydrogenase (LDH) release in cytotoxicity assays at concentrations up to 30 μ M, indicating low cytotoxicity at its effective concentrations.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments with **BI 99179**.

Issue 1: Higher than expected IC50 in our cellular assay.

- Question: We are observing a higher IC50 value for **BI 99179** in our cell line compared to the published data. What could be the reason?
- Answer:

- Cell Line Specificity: FASN expression levels and the reliance of the cell line on de novo lipogenesis can vary, affecting sensitivity to FASN inhibitors.[3] Consider quantifying FASN expression in your cell line.
- Assay Conditions: Ensure that your assay conditions are optimized. This includes cell seeding density, serum concentration in the media, and the duration of compound incubation.
- Compound Stability: Verify the stability of **BI 99179** in your culture medium over the course of the experiment. Degradation can lead to a decrease in the effective concentration.
- Presence of Exogenous Lipids: The presence of fatty acids in the culture medium (e.g., in fetal bovine serum) can rescue cells from the effects of FASN inhibition, leading to an apparent decrease in potency. Consider using lipid-depleted serum.

Issue 2: High variability between replicate wells in our cell-based assay.

- Question: Our experimental results with **BI 99179** show high variability between replicate wells. How can we improve the consistency?
- Answer:
 - Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting to achieve uniform cell seeding across the plate.
 - Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.
 - Compound Precipitation: **BI 99179**, like many small molecules, may have limited aqueous solubility. Visually inspect the wells for any signs of compound precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro and Cellular Activity of **BI 99179**

| Parameter | Value | Cell Line/System | Reference |
|----------------------------|----------------------|-------------------------------------|-----------|
| Enzymatic IC50 | 79 nM | Isolated human FASN from HeLa cells | [7] |
| Cellular IC50 | 0.6 μ M (600 nM) | Mouse hypothalamic N-42 cells | [5] |
| Cytotoxicity (LDH release) | > 30 μ M | U937 cells | [8] |

Table 2: Illustrative Permeability Data Classification

Note: Specific Caco-2 or PAMPA data for **BI 99179** is not readily available in the public domain. The following table provides a general classification for interpreting apparent permeability (Papp) values from such assays.

| Permeability Classification | Caco-2 Papp (10^{-6} cm/s) | Correlation with Human Absorption | Reference |
|-----------------------------|-------------------------------|-----------------------------------|-----------|
| High | > 10 | 70-100% | [9] |
| Moderate | 1 - 10 | 20-70% | [9] |
| Low | < 1 | 0-20% | [9] |

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.

- Methodology:
 - A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
 - The test compound (e.g., **BI 99179**) is added to the donor wells of the filter plate.

- The filter plate is placed in an acceptor plate containing buffer.
- The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
- The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated.

2. Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also indicate the potential for active transport.

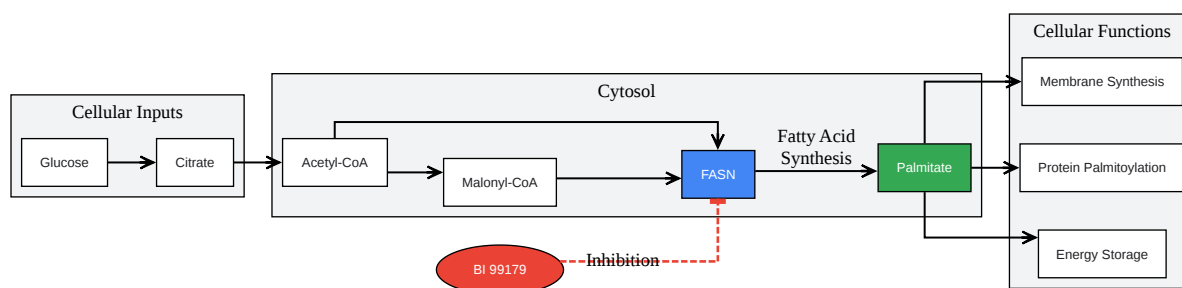
- Methodology:
 - Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.
 - The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
 - The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
 - After a specific incubation time (e.g., 2 hours), samples are taken from the opposite chamber.
 - The concentration of the compound is quantified by LC-MS/MS.
 - The Papp is calculated for both A-to-B and B-to-A directions. An efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) greater than 2 suggests the compound may be a substrate of an efflux transporter.^[10]

3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound with its protein target within a cell.

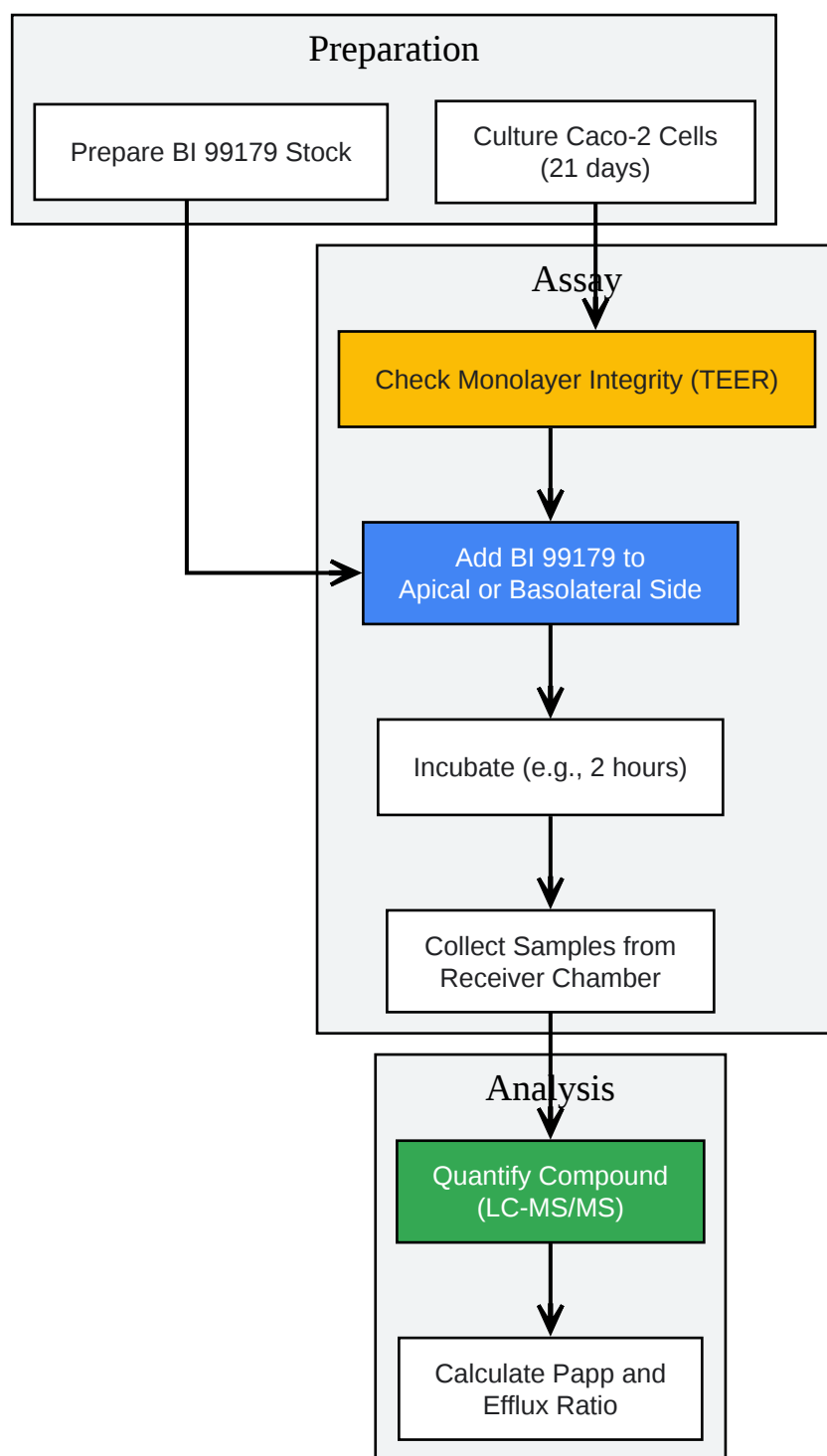
- Methodology:
 - Cells are treated with the test compound (**BI 99179**) or a vehicle control.
 - The cells are then heated to a range of temperatures, causing proteins to denature and precipitate.
 - Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
 - The amount of soluble FASN protein remaining at each temperature is quantified, typically by Western blot or ELISA.
 - Binding of **BI 99179** to FASN will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Visualizations



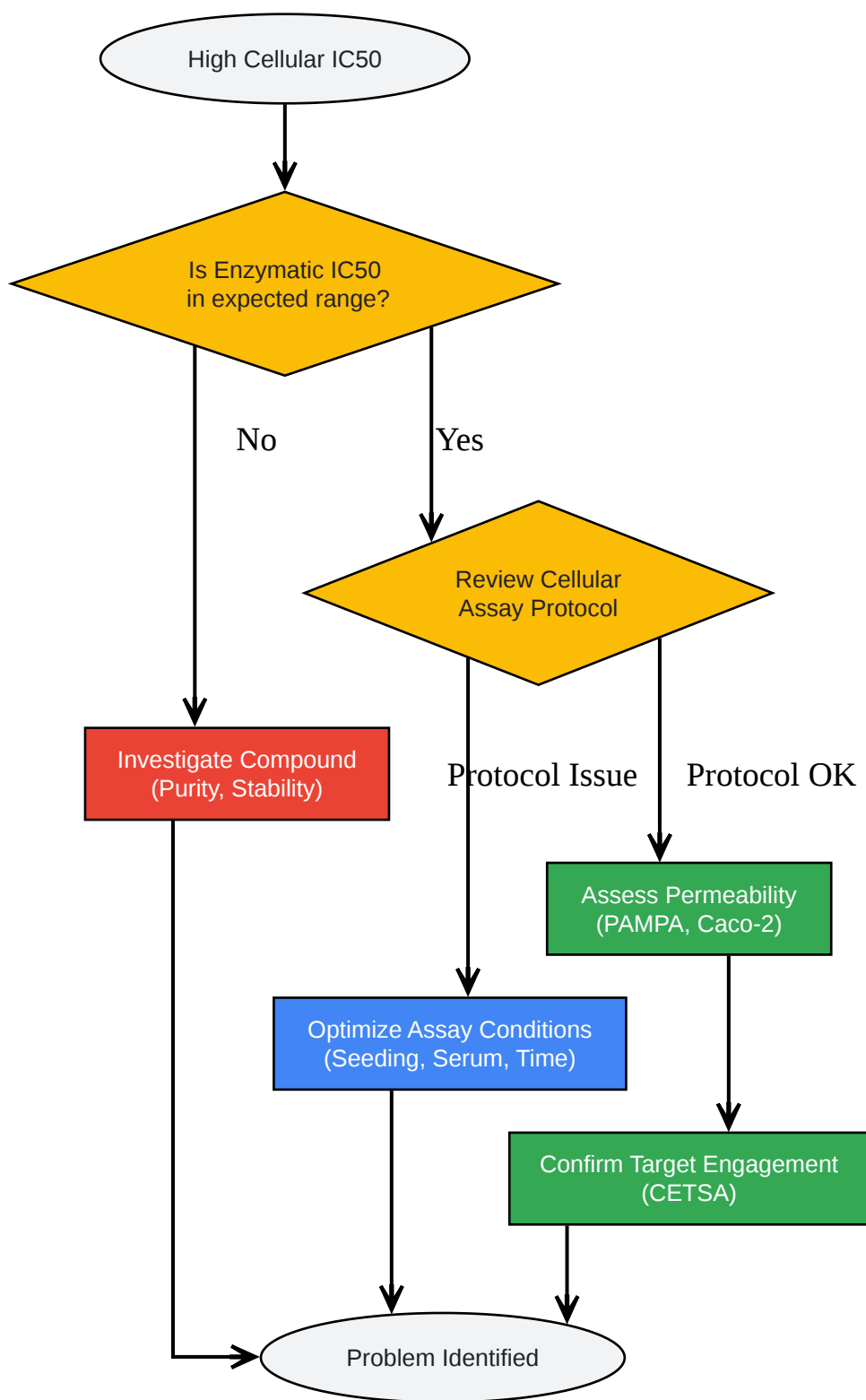
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Caption: Simplified FASN signaling pathway and the inhibitory action of **BI 99179**.



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Caption: Experimental workflow for a Caco-2 permeability assay.



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Caption: Logical workflow for troubleshooting a high cellular IC₅₀ value.

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